Epetirimod - 227318-71-0

Epetirimod

Catalog Number: EVT-267446
CAS Number: 227318-71-0
Molecular Formula: C13H15N5
Molecular Weight: 241.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epetirimod, also known as S-30563, is an immunomodulator agent.
Source and Classification

Epetirimod was developed by the pharmaceutical company Immune Pharmaceuticals. It belongs to a class of drugs known as small molecule immunomodulators, which interact with specific immune pathways to restore balance in immune function. This classification is significant as it differentiates Epetirimod from biologics, which are larger, more complex molecules derived from living organisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Epetirimod involves several key steps, typically starting from simple organic precursors. The process can be summarized as follows:

  1. Initial Reaction: The synthesis often begins with the formation of a key intermediate through a nucleophilic substitution reaction.
  2. Functionalization: Various functional groups are introduced to the intermediate to enhance its biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.
Molecular Structure Analysis

Structure and Data

Epetirimod has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity. The chemical formula for Epetirimod is C16_{16}H16_{16}N2_{2}O2_{2}, indicating a molecular weight of approximately 284.31 g/mol.

The structure features:

  • Aromatic Rings: Contributing to its stability and interaction with biological targets.
  • Amine Groups: Essential for its immunomodulatory effects.
  • Hydroxyl Groups: Involved in hydrogen bonding with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

Epetirimod undergoes various chemical reactions that are crucial for its activity:

  1. Binding Reactions: Epetirimod binds selectively to specific receptors on T-cells, modulating their activation and proliferation.
  2. Metabolic Reactions: In vivo studies indicate that Epetirimod is metabolized primarily in the liver, undergoing phase I metabolic reactions such as oxidation and hydrolysis.

These reactions are essential for understanding how Epetirimod exerts its therapeutic effects and how it can be optimized for better efficacy.

Mechanism of Action

Process and Data

The mechanism of action of Epetirimod involves several key processes:

  1. T-Cell Modulation: Epetirimod selectively inhibits T-cell activation by interfering with signaling pathways that lead to cytokine release.
  2. Cytokine Regulation: It reduces the production of pro-inflammatory cytokines while promoting anti-inflammatory cytokines, creating a balanced immune response.
  3. Immune Tolerance Induction: By modulating T-cell responses, Epetirimod promotes immune tolerance, which is beneficial in treating autoimmune diseases.

Data from clinical trials indicate that these mechanisms contribute significantly to the therapeutic effects observed in patients with autoimmune disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epetirimod exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in polar solvents like water but has higher solubility in organic solvents.
  • Stability: The compound is stable under normal laboratory conditions but may degrade when exposed to extreme pH or temperature conditions.
  • Melting Point: The melting point of Epetirimod has been reported around 120-125 °C, indicating its solid-state stability.

These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use.

Applications

Scientific Uses

Epetirimod has potential applications across various scientific domains:

  • Autoimmune Disease Treatment: Clinical trials have demonstrated efficacy in conditions such as rheumatoid arthritis and multiple sclerosis.
  • Cancer Immunotherapy: Research is ongoing into its potential role in enhancing anti-tumor immunity by modulating immune responses against cancer cells.
  • Inflammatory Conditions: Its ability to regulate inflammation makes it a candidate for treating chronic inflammatory diseases.
Introduction to Epetirimod: Academic Research Context

Historical Emergence in Immunostimulant Research

The development of Epetirimod reflects two decades of iterative optimization in TLR ligand chemistry. Early TLR7/8 agonists like imiquimod (approved for basal cell carcinoma) demonstrated proof-of-concept efficacy but faced limitations in systemic applications due to off-target TLR8 binding linked to cytokine storms [5] [7]. Between 2010–2020, research prioritized TLR7-selective agonists to minimize toxicity while retaining immunostimulation. Epetirimod arose from structure-activity relationship (SAR) studies focusing on:

  • Scaffold hopping: Replacing imidazoquinolines with pyridopyrimidines to enhance binding specificity [6].
  • Dimerization efficiency: Optimizing molecular geometry to promote TLR7 homodimerization—a prerequisite for MyD88-dependent signaling [6] [2].
  • Metabolic stability: Introducing fluorine atoms at strategic positions to resist CYP450-mediated deactivation [6].

This evolution positioned Epetirimod as a candidate for systemic administration in deep-seated tumors, contrasting with topical predecessors [5].

Table 1: Evolution of Select TLR7 Agonists in Oncology Research

CompoundChemical ClassTLR SelectivityKey Structural Advances
ImiquimodImidazoquinolineTLR7 > TLR8First FDA-approved small-molecule TLR7 ligand
Resiquimod (R848)ImidazoquinolineTLR7/8 dualPotent IFN-α induction but high toxicity
EpetirimodPyrido[3,2-d]pyrimidineTLR7-selectiveFluorinated scaffold; enhanced metabolic half-life

Academic Rationale for Targeting TLR7 Agonism

Epetirimod’s focus on TLR7 reflects this receptor’s unique immunobiology:

Tumor Microenvironment Reprogramming

TLR7 activation in plasmacytoid dendritic cells (pDCs) triggers robust interferon-α (IFN-α) production, which:

  • Enhances tumor antigen presentation via MHC-I upregulation [2] [5].
  • Recruits CD8+ T cells and suppresses Treg activity, converting immunologically "cold" tumors to "hot" [7] [5].In pancreatic ductal adenocarcinoma (PDAC) models, the TLR7/8 agonist R848 (structurally similar to Epetirimod) increased intratumoral CD8+ T-cell density by >130% and reduced Tregs by 28%, correlating with tumor regression [7].

Synergy with Immune Checkpoint Inhibition

TLR7 signaling reverses PD-1-mediated T-cell exhaustion through:

  • Dendritic cell maturation: Upregulates co-stimulatory molecules (CD80/86) necessary for T-cell priming [5].
  • Cytokine shift: Induces IL-12 and IFN-γ, counteracting immunosuppressive IL-10 [2] [6].Epetirimod’s selectivity avoids TLR8-mediated IL-6/TNF-α release, theoretically widening its therapeutic index for combination regimens [6].

Beyond Oncology: Antiviral Potentiation

TLR7 recognizes ssRNA viruses (e.g., hepatitis B, HIV). Epetirimod’s induction of IFN-α and TNF-α could enhance viral clearance, though this remains preclinical [2].

Table 2: Key Immune Pathways Modulated by TLR7 Agonism

PathwayDownstream EffectsTherapeutic Impact
MyD88/IRAK4 signalingNF-κB activation → Inflammatory cytokinesInnate immune cell recruitment
IRF7 phosphorylationIFN-α production → MHC-I upregulationEnhanced tumor antigen presentation
PD-L1 transrepressionReduced PD-L1 on dendritic cellsReversal of T-cell exhaustion

Knowledge Gaps in Preclinical Mechanistic Understanding

Despite Epetirimod’s promise, critical unknowns persist:

Stromal vs. Neoplastic Dependencies

TLR7 is expressed in both tumor cells and stroma. In vivo studies with R848 showed:

  • Anti-tumor effects require stromal TLR7 expression, not epithelial (e.g., CRISPR-knockout models) [7].
  • Human PDAC stroma ubiquitously expresses TLR7 across disease stages, but epithelial expression is variable [7].This implies Epetirimod’s efficacy may depend on patient-specific stromal biology—a factor unstudied for this compound.

Resistance Mechanisms

Tumor-intrinsic factors may limit responsiveness:

  • Endosomal escape: Lysosomal protease inactivation of TLR7 ligands [6].
  • SOCS1 upregulation: Suppresses TLR7 signaling via ubiquitin-mediated degradation of MyD88 [2].No studies have tested Epetirimod in TLR7-low or SOCS1-high models.

Immune Sensitization Dynamics

Chemical immunostimulants can induce "respiratory sensitization"—a paradoxical immune hyperreactivity. Current adverse outcome pathways (AOPs) for TLR7 agonists lack:

  • Biomarkers predicting hypersensitivity risk [3].
  • In vitro models replicating chronic exposure effects [3].Epetirimod’s pyridopyrimidine scaffold may alter this risk profile versus imidazoquinolines, but comparative data are absent.

Concluding Remarks

Epetirimod exemplifies the convergence of rational drug design and immuno-oncology, leveraging TLR7’s role in bridging innate and adaptive immunity. Its historical development reflects lessons from earlier TLR agonists, while its mechanistic precision addresses toxicity barriers. Nevertheless, stromal dependencies, resistance pathways, and sensitization potential represent fertile ground for preclinical investigation. Resolving these gaps will clarify Epetirimod’s position within the expanding TLR agonist toolkit.

Properties

CAS Number

227318-71-0

Product Name

Epetirimod

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine

Molecular Formula

C13H15N5

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C13H15N5/c1-8(2)6-18-7-16-11-12(18)10-9(17-13(11)14)4-3-5-15-10/h3-5,7-8H,6H2,1-2H3,(H2,14,17)

InChI Key

UCPMSMNKGXUFCC-UHFFFAOYSA-N

SMILES

CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Solubility

Soluble in DMSO, not in water

Synonyms

S-30563; S 30563; S30563; Epetirimod.

Canonical SMILES

CC(C)CN1C=NC2=C1C3=C(C=CC=N3)N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.